Tranylcypromine
Overview
Description
Parnate, known chemically as tranylcypromine, is a monoamine oxidase inhibitor (MAOI) used primarily as an antidepressant. It is effective in treating major depressive disorder, especially when other treatments have failed. This compound works by inhibiting the enzyme monoamine oxidase, which breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine .
Mechanism of Action
Tranylcypromine, also known as Parnate or (1R,2S)-2-phenylcyclopropan-1-amine, is a monoamine oxidase inhibitor used in the treatment of major depressive disorder .
Target of Action
This compound primarily targets monoamine oxidase (MAO) , an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .
Mode of Action
This compound irreversibly and nonselectively inhibits monoamine oxidase (MAO) . This inhibition results in an increase in the levels of monoamines released upon synaptic firing .
Biochemical Pathways
By inhibiting MAO, this compound increases the levels of norepinephrine, epinephrine, serotonin, and dopamine . This affects various biochemical pathways, leading to enhanced neurotransmission and brain functions .
Pharmacokinetics
This compound has a bioavailability of 50% . It is metabolized in the liver and has an elimination half-life of 2.5 hours . The compound is excreted in urine and feces .
Result of Action
The inhibition of MAO by this compound leads to an increase in the levels of monoamines, enhancing neurotransmission and brain functions . This results in improved mood and reduced anxiety, making this compound effective in the treatment of major depressive disorder, including atypical depression .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the ingestion and absorption of tyramine, found in several foods, can cause extensive release of norepinephrine, which can rapidly increase blood pressure to the point of causing a hypertensive crisis . Therefore, dietary restrictions are often recommended when taking this compound .
Biochemical Analysis
Biochemical Properties
Tranylcypromine interacts with various enzymes, proteins, and other biomolecules. It acts via irreversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the catabolism of various neurotransmitters . At higher doses, this compound also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .
Cellular Effects
This compound influences cell function by affecting various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism through its interactions with monoamine oxidases and its role as a norepinephrine reuptake inhibitor .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It inhibits monoamine oxidases, leading to changes in the levels of various neurotransmitters .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has a half-life of 2 hours and inhibits CYP2A6 at standard doses
Metabolic Pathways
This compound is involved in the metabolic pathways of various neurotransmitters due to its inhibition of monoamine oxidases . It may also affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tranylcypromine is synthesized from phenylcyclopropane. The synthesis involves the cyclization of amphetamine’s side chain to form the cyclopropylamine structure. The process typically includes the following steps:
Phenylcyclopropane Formation: Phenylcyclopropane is synthesized from styrene and diazoacetic ester.
Cyclopropylamine Formation:
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar steps as described above but optimized for efficiency and yield. The process is carried out under controlled conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Tranylcypromine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: this compound can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted cyclopropylamines and their derivatives .
Scientific Research Applications
Tranylcypromine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in studies involving neurotransmitter metabolism and enzyme inhibition.
Medicine: Extensively researched for its antidepressant properties and potential use in treating other psychiatric disorders.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
Comparison with Similar Compounds
- Phenelzine
- Isocarboxazid
- Selegiline (selective MAO-B inhibitor)
- Moclobemide (reversible MAO-A inhibitor)
Properties
IUPAC Name |
(1R,2S)-2-phenylcyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELCINSCMGFISI-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023694, DTXSID201015773 | |
Record name | Tranylcypromine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2S)-Tranylcypromine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
79-80 °C @ 1.5-1.6 mm Hg | |
Record name | TRANYLCYPROMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/ | |
Record name | TRANYLCYPROMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
RESULTS SUGGEST THAT D- & DL-TRANYLCYPROMINE HAVE DIRECT & INDIRECT ACTIONS ON TRYPTAMINERGIC NEUROTRANSMISSION., TRANYLCYPROMINE-HCL ADMIN IP (20 MG/KG) TO RATS: INCR IN HIPPOCAMPUS & DIENCEPHALON CONCN OF 2-PHENYLETHYLAMINE & TRYPTAMINE WERE MUCH HIGHER THAN THOSE OF M- & P-TYRAMINE. THESE MAY BE INVOLVED IN CNS NEURONAL FUNCTIONING, THEREFORE COMPONENT OF TRANYLCYPROMINE ACTIVITY., PLATELET MAO ACTIVITY MARKEDLY DECR (DL-TRANYLCYPROMINE SULFATE 10 & 20 MG ORAL): UPTAKE OF 5-HYDROXYTRYPTAMINE, DOPAMINE & METARAMINOL ONLY SLIGHTLY DECR. MAO INHIBITOR ANTIDEPRESSANT ACTIVITY PROBABLY LESS RELATED TO CATECHOLAMINE UPTAKE INHIBITION THAN OXIDASE INHIBITION, ...PRODUCE IRREVERSIBLE INACTIVATION OF MAO BY FORMING STABLE COMPLEXES WITH ENZYME. ... THERE IS EVIDENCE THAT SOME MAO INHIBITORS PREVENT RELEASE OF NOREPINEPHRINE FROM NERVE ENDINGS BY NERVE IMPULSES. /MAO INHIBITORS/, ... TRANYLCYPROMINE IS A POTENT BUT NOT SPECIFIC INHIBITOR OF CYP2C19. | |
Record name | TRANYLCYPROMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
3721-26-4, 155-09-9, 3721-28-6 | |
Record name | (-)-Tranylcypromine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3721-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tranylcypromine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tranylcypromine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropylamine, 2-phenyl-, trans-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropylamine, 2-phenyl-, (1S-trans)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tranylcypromine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2S)-Tranylcypromine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tranylcypromine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRANYLCYPROMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3V44J4Z9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | TRANYLCYPROMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: 164-166 °C /Hydrochloride/ | |
Record name | TRANYLCYPROMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
ANone: Tranylcypromine is a potent, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) enzymes. [] These enzymes are responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO, this compound increases the concentration of these neurotransmitters in the synaptic cleft, potentially contributing to its antidepressant effects. [, , , ]
ANone: Yes, research suggests that the (-) isomer of this compound is a more potent inhibitor of MAO and produces fewer side effects compared to the (+) isomer. [] This difference highlights the importance of stereochemistry in the drug's pharmacological profile.
ANone: While MAO inhibition is considered the primary mechanism, studies suggest that this compound might also act as a reuptake inhibitor for certain neurotransmitters. [] The (-) isomer, in particular, has been shown to be a stronger blocker of the reuptake mechanism for brain amines. []
ANone: The molecular formula of this compound is C9H11N, and its molecular weight is 133.19 g/mol.
ANone: this compound's structure closely resembles that of amphetamine. [, , ] The cyclopropyl ring in its structure is crucial for its interaction with the flavin adenine dinucleotide (FAD) cofactor in MAO. [] Modifications to this ring, such as fluorine substitution, can significantly impact its inhibitory activity and selectivity for MAO subtypes. []
ANone: this compound is rapidly absorbed after oral administration. [] It undergoes extensive metabolism, with amphetamine, methamphetamine, and phenylethylamine identified as metabolic products. [] This metabolic pathway is important to consider due to the potential for amphetamine-related side effects.
ANone: this compound irreversibly inhibits MAO, meaning that the enzyme's activity is not restored until new enzyme is synthesized. [, ] In a case of overdose, platelet MAO activity remained inhibited for at least 72 hours despite complete clinical recovery within that time frame. []
ANone: this compound is primarily used as an antidepressant, particularly for individuals with atypical depression, anxiety, or fatigue. [, , , , ] It has also shown efficacy in treating neurogenic orthostatic hypotension when combined with tyramine. []
ANone: this compound has a significant risk of adverse effects, particularly hypertensive crises, when combined with certain foods containing tyramine (e.g., cheese, wine) or sympathomimetic drugs. [, , , , , , ] This interaction, known as the "cheese effect," occurs due to this compound's inhibition of tyramine metabolism, leading to a dangerous buildup of tyramine and a surge in blood pressure. [, ]
ANone: this compound is contraindicated in individuals with liver cirrhosis due to their extreme sensitivity to the drug. []
ANone: this compound interacts with a variety of medications, including:
- Sympathomimetic drugs: Concomitant use can lead to severe hypertension. [, , , , ]
- Other antidepressants (e.g., imipramine): Can result in hypertensive crises. [, ]
- Opioid analgesics (e.g., morphine, pethidine): May cause severe central nervous system depression, coma, or other adverse reactions. []
ANone: Yes, recent research has explored the potential of brain-penetrant LSD1 inhibitors, structurally related to this compound, for treating brain disorders. [] These inhibitors target lysine-specific demethylase 1 (LSD1), an enzyme involved in histone modification and gene regulation in the brain. [] This research highlights the ongoing interest in leveraging this compound's structural features to develop novel therapeutics.
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